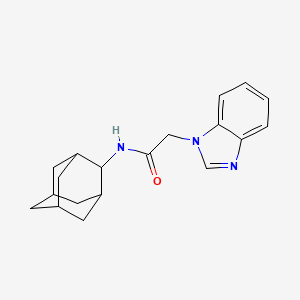![molecular formula C17H20N2O3S B4442023 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4442023.png)
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide
Overview
Description
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide, also known as MS-275, is a small molecule inhibitor that targets histone deacetylases (HDACs). It has been extensively studied for its potential in cancer treatment and other diseases that involve epigenetic regulation. In
Mechanism of Action
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide targets HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide promotes histone acetylation, leading to chromatin relaxation and gene expression. This can result in the reactivation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. In addition, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has several advantages for lab experiments, including its potency, selectivity, and ability to penetrate the blood-brain barrier. However, it also has several limitations, including its potential toxicity, off-target effects, and limited solubility.
Future Directions
There are several future directions for 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide research. One area of interest is the development of combination therapies with other epigenetic modulators or conventional chemotherapy agents. Another area of interest is the investigation of 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide in combination with immunotherapy agents. In addition, further research is needed to better understand the mechanisms of action and potential toxicity of 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide in vivo. Finally, the development of more potent and selective HDAC inhibitors is an ongoing area of research.
In conclusion, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide is a promising small molecule inhibitor that targets HDACs and has potential in cancer treatment and other diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide and to develop more effective therapies for cancer and other diseases.
Scientific Research Applications
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been extensively studied for its potential in cancer treatment, particularly in hematological malignancies such as leukemia and lymphoma. It has also shown promise in solid tumors such as breast, lung, and colon cancer. In addition, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been investigated for its potential in other diseases such as inflammatory and autoimmune disorders, viral infections, and neurodegenerative diseases.
properties
IUPAC Name |
3-(benzenesulfonamido)-4-methyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-11-18-17(20)14-10-9-13(2)16(12-14)19-23(21,22)15-7-5-4-6-8-15/h4-10,12,19H,3,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINFQOVKIXPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4441951.png)
![N,N-diethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441957.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4441959.png)

![5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4441975.png)
acetic acid](/img/structure/B4441980.png)
![N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441981.png)
![2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4441986.png)

![N-{2-[(allylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442000.png)
![N-(2-methoxyethyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4442008.png)

![3-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4442046.png)